

An In-Depth Technical Guide to MEGA-9 Detergent: Properties and Applications

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Compound of Interest

Compound Name: *Nonanoyl-N-hydroxyethylglucamide*

Cat. No.: *B15552859*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

MEGA-9, also known as Nonanoyl-N-methylglucamide, is a non-ionic detergent widely employed in the fields of biochemistry and drug development for the solubilization, purification, and characterization of membrane proteins. Its unique properties, including a high critical micelle concentration (CMC) and gentle, non-denaturing characteristics, make it a valuable tool for maintaining the structural integrity and biological activity of these challenging proteins. This guide provides a comprehensive overview of the physical and chemical properties of MEGA-9, detailed experimental protocols for its use, and visualizations of its mechanism of action and experimental workflows.

Core Physical and Chemical Properties

The efficacy of MEGA-9 as a detergent is rooted in its specific physicochemical characteristics. These properties dictate its behavior in solution and its interaction with biological membranes and proteins. Key quantitative data are summarized in the tables below for easy reference and comparison.

General Properties

Property	Value	Reference
CAS Number	85261-19-4	[1] [2] [3]
Molecular Formula	C ₁₆ H ₃₃ NO ₆	[1] [3] [4]
Molecular Weight	335.44 g/mol	[2] [3] [5]
Appearance	White crystalline solid/powder	[2] [6]
Type	Non-ionic	[1] [5] [6]

Critical Micelle Concentration (CMC)

The CMC is the concentration at which detergent monomers begin to self-assemble into micelles. This is a critical parameter for membrane protein solubilization, as detergents are most effective at concentrations above their CMC.[\[7\]](#) The CMC of MEGA-9 can be influenced by factors such as temperature and the ionic strength of the solution.[\[1\]](#)[\[8\]](#)

Condition	CMC Value	Reference
In Water (no salt)	20-25 mM	[1] [5] [9]
In Water (alternative)	19-25 mM	[6] [9]
Low Salt Conditions	17.1 mM	[1]
High Salt Conditions	2 mM	[1]

Aggregation and Micelle Properties

Property	Value	Reference
Aggregation Number	76	[10]
Micellar Molecular Weight	~25,500 g/mol	Calculated

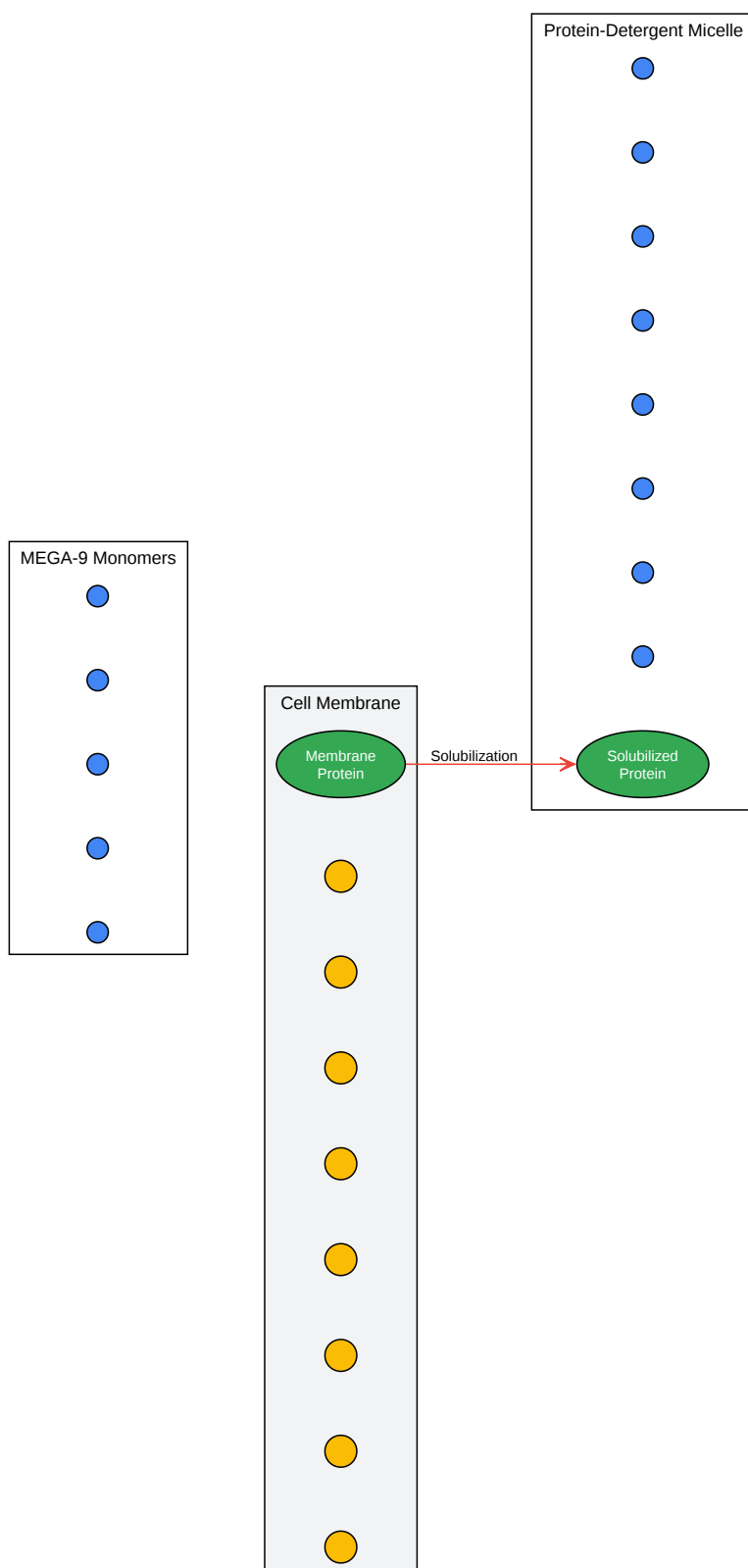
Note: The micellar molecular weight is an approximation calculated by multiplying the aggregation number by the monomeric molecular weight.

Solubility

Solvent	Solubility	Reference
Water	Soluble	[6] [9]
DMF	30 mg/mL	[1]
DMSO	30 mg/mL	[1]
DMSO:PBS (pH 7.2) (1:2)	0.3 mg/mL	[1]
Ethanol	1 mg/mL	[1]

Mechanism of Action: Membrane Solubilization

MEGA-9, like other detergents, facilitates the extraction of integral membrane proteins by disrupting the lipid bilayer. Its amphipathic nature, possessing both a hydrophilic head and a hydrophobic tail, allows it to integrate into the membrane. At concentrations above the CMC, MEGA-9 molecules form micelles that encapsulate the hydrophobic domains of membrane proteins, effectively shielding them from the aqueous environment and rendering them soluble.



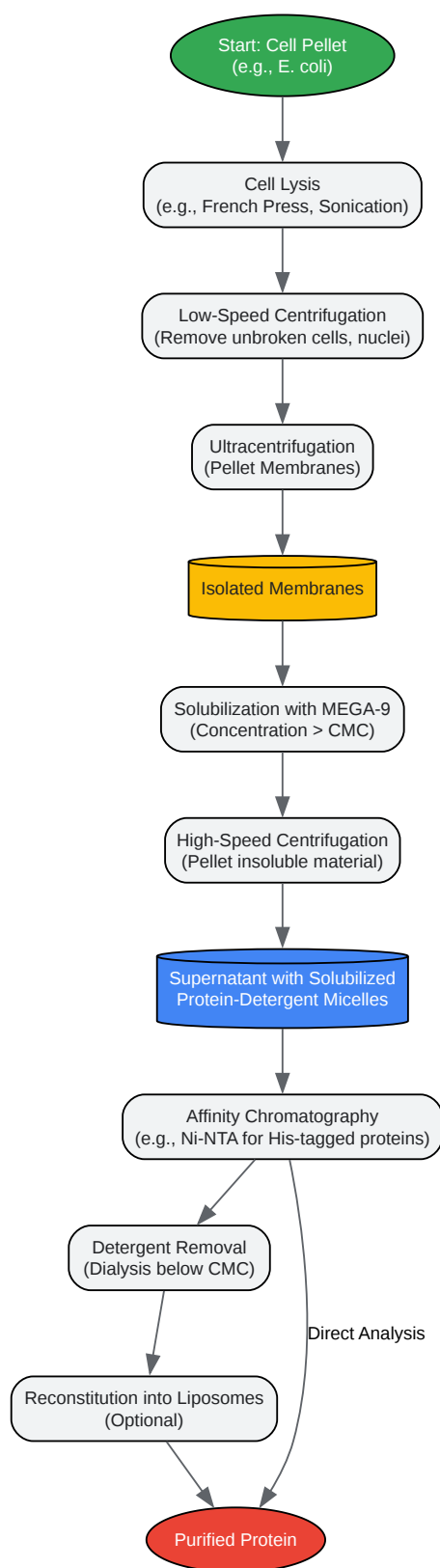
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Caption: Mechanism of membrane protein solubilization by MEGA-9 detergent.

Experimental Protocols

While specific conditions for protein solubilization are highly dependent on the individual protein and membrane source, the following provides a generalized workflow for the extraction and reconstitution of membrane proteins using MEGA-9.

General Workflow for Membrane Protein Solubilization and Purification



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Caption: Generalized workflow for membrane protein extraction and purification.

Detailed Methodologies

1. Membrane Preparation:

- Harvest cells (e.g., *E. coli*) by centrifugation.
- Resuspend the cell pellet in a suitable buffer (e.g., Tris-HCl, pH 7.4) containing protease inhibitors.
- Lyse the cells using mechanical methods such as a French press or sonication.
- Remove unbroken cells and debris by low-speed centrifugation.
- Isolate the cell membranes by ultracentrifugation of the supernatant. The resulting pellet contains the membrane fraction.

2. Solubilization of Membrane Proteins:

- Resuspend the membrane pellet in a buffer containing MEGA-9. The optimal concentration of MEGA-9 is typically 2-5 times its CMC and should be determined empirically for each protein.^[11] A common starting point is a detergent-to-protein weight ratio of 4:1 to 10:1.^[11]
- Incubate the mixture with gentle agitation for a defined period (e.g., 1-2 hours) at a controlled temperature (often 4°C to maintain protein stability).
- Pellet any insoluble material by high-speed centrifugation. The supernatant now contains the solubilized membrane proteins within MEGA-9 micelles.

3. Purification of the Solubilized Protein:

- The solubilized protein can be purified using various chromatographic techniques, such as affinity chromatography (e.g., for His-tagged proteins), ion-exchange chromatography, or size-exclusion chromatography. It is crucial to include MEGA-9 at a concentration above its CMC in all buffers throughout the purification process to maintain protein solubility.

4. Detergent Removal and Reconstitution (Optional):

- For functional studies or crystallization, it is often necessary to remove the detergent and reconstitute the protein into a more native-like lipid environment, such as liposomes.
- Due to its high CMC, MEGA-9 can be efficiently removed by dialysis.[2][9] The protein-detergent solution is dialyzed against a large volume of detergent-free buffer. As the detergent concentration falls below the CMC, the micelles disassemble, and the monomers diffuse across the dialysis membrane.
- During dialysis, pre-formed liposomes can be included in the dialysis bag to facilitate the reconstitution of the membrane protein into the lipid bilayer.

Applications in Research and Drug Development

MEGA-9 has been instrumental in the study of various membrane proteins. Its utility stems from its ability to solubilize and stabilize these proteins while preserving their native conformation and function.

- **Solubilization and Purification:** MEGA-9 has been successfully used to solubilize and purify a variety of membrane proteins, including transporters and receptors.[1] A notable example is its use in the solubilization and reconstitution of the melibiose transport carrier from *E. coli* membranes into liposomes.[1]
- **Functional Studies:** By reconstituting purified membrane proteins into artificial lipid bilayers (liposomes), their transport activity, ligand binding, and other functional properties can be studied in a controlled environment, free from the complexities of the native cell membrane.
- **Structural Biology:** While not as commonly used as some other detergents for protein crystallization, MEGA-9 can be employed in the initial stages of solubilization and purification for structural studies by X-ray crystallography or cryo-electron microscopy.

Conclusion

MEGA-9 is a versatile and effective non-ionic detergent for the study of membrane proteins. Its well-characterized physical and chemical properties, particularly its high CMC, make it a reliable choice for researchers and drug development professionals. The ability to gently extract membrane proteins from their native lipid environment and maintain their stability in solution is crucial for downstream functional and structural characterization. The experimental

workflows and methodologies outlined in this guide provide a solid foundation for the successful application of MEGA-9 in the challenging yet rewarding field of membrane protein research.

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